2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl-
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Overview
Description
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- typically involves multi-step organic reactions. One common method is the Knoevenagel condensation followed by intramolecular cyclization. The reaction conditions often include the use of a base such as piperidine or pyridine, and solvents like ethanol or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Esters, ethers.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and cardiovascular disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- involves its interaction with various molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(Acetyloxy)-3-(3-pyridinyl)-2H-1-benzopyran-2-one
- 7-Methyl-2H-1-benzopyran-2-one
- 7-Methoxy-2H-1-benzopyran-2-one
Uniqueness
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyloxy group enhances its reactivity, while the pentyl and phenyl groups contribute to its lipophilicity and potential interactions with biological membranes and proteins.
Properties
CAS No. |
67430-50-6 |
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Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2-oxo-4-pentyl-3-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C22H22O4/c1-3-4-6-11-19-18-13-12-17(25-15(2)23)14-20(18)26-22(24)21(19)16-9-7-5-8-10-16/h5,7-10,12-14H,3-4,6,11H2,1-2H3 |
InChI Key |
KOBBXBHGRNQKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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